

An In-depth Technical Guide to the Physical and Chemical Properties of Ravenelin

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Compound of Interest

Compound Name: *Ravenelin*

Cat. No.: *B15582040*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical, chemical, and biological properties of **Ravenelin**, a naturally occurring xanthone. It includes detailed experimental protocols for its isolation and biological evaluation, and summarizes key data in a structured format for ease of reference.

Introduction

Ravenelin (CAS: 479-44-7) is a polyketide secondary metabolite belonging to the xanthone class of organic compounds.[1] First identified from fungal sources, it has attracted scientific interest due to its demonstrated biological activities, including antibacterial and antiprotozoal effects.[2][3] As a member of the xanthone family, a scaffold known for a wide array of pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities, **Ravenelin** represents a promising candidate for further investigation in drug discovery and development.[2] This guide consolidates the current knowledge on **Ravenelin**'s physicochemical characteristics and biological profile, offering a technical resource for the scientific community.

Physicochemical Properties

Ravenelin is characterized by a tricyclic xanthen-9-one core, substituted with hydroxyl and methyl groups. Its fundamental properties are summarized below.

Identification and Structural Formula

- IUPAC Name: 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one[4][5]
- Molecular Formula: C₁₄H₁₀O₅[4][5][6]
- CAS Number: 479-44-7[4][5]
- Synonyms: 1,4,8-Trihydroxy-3-methylxanthone[4][5]

Quantitative Physical and Chemical Data

The key quantitative properties of **Ravenelin** are presented in Table 1 for quick reference.

Property	Value	Source(s)
Molecular Weight	258.23 g/mol	[4][5][6]
Exact Mass	258.0528 g/mol	[4][5]
Elemental Analysis	C: 65.12%; H: 3.90%; O: 30.98%	[5]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	5	[4]
Topological Polar Surface Area	87 Å ²	[4]
XLogP3-AA	2.8	[4]
Appearance	To be determined (Solid)	[5]

Table 1: Summary of Physicochemical Properties of **Ravenelin**.

Spectral Data

Spectroscopic analysis has been fundamental to the structural elucidation of **Ravenelin**.

Technique	Data Highlights	Solvent/Conditions	Source(s)
Mass Spectrometry (MS)	ESI-MS: m/z 257.2 [M-H] ⁻	Negative Ion Mode	[1][7]
NMR Spectroscopy	1D (¹ H) and 2D (¹³ C, HSQC, HMBC) spectra used for structural confirmation.	Acetone-d ₆	[2][3]
Infrared (IR) Spectroscopy	FTIR spectrum obtained for structural analysis.	Agilent Cary 630 FTIR	[1][2]
UV-Vis Spectroscopy	Wavelength monitored at 254 nm.	H ₂ O/MeOH Gradient	[1][2]

Table 2: Summary of Spectroscopic Data for **Ravenelin**.

Biological Activity and Mechanism of Action

Ravenelin has demonstrated selective biological activity against various pathogens. While its exact molecular mechanisms and signaling pathways are still under investigation, its efficacy against specific microbes and parasites has been established.

Antibacterial Activity

Ravenelin exhibits pronounced activity against Gram-positive bacteria, particularly *Bacillus subtilis*, while showing no significant inhibition of Gram-negative strains.[1][3]

Organism	Assay	Activity (MIC)	Source(s)
Bacillus subtilis	Microbroth Dilution	7.5 μ M	[1][3]
Staphylococcus aureus	Microbroth Dilution	484 μ M	[1][3]
Escherichia coli	Microbroth Dilution	> 1000 μ M	[3]
Pseudomonas aeruginosa	Microbroth Dilution	> 1000 μ M	[3]

Table 3: Antibacterial Activity of **Ravenelin**.

Antiprotozoal Activity

Significant activity has been reported against the parasites responsible for Chagas disease and malaria.[1][2][3]

Organism/Form	Assay	Activity (IC ₅₀)	Source(s)
Plasmodium falciparum	SYBR Green I	3.4 \pm 0.4 μ M	[1][3]
Trypanosoma cruzi (epimastigote)	-	5 \pm 1 μ M	[1][3]
Trypanosoma cruzi (amastigote)	-	9 \pm 2 μ M	[1][3]

Table 4: Antiprotozoal Activity of **Ravenelin**.

Cytotoxicity

Ravenelin shows selective toxicity, with significantly lower effects on mammalian cells compared to its antiparasitic activity, indicating a favorable therapeutic window.[1][3]

Cell Line	Assay	Activity (CC ₅₀)	Selectivity Index (SI)	Source(s)
HepG2 (Hepatocarcinoma)	MTT	> 50 μ M	> 15 (vs. <i>P. falciparum</i>)	[1] [3]
BALB/c Peritoneal Macrophages	MTT	185 \pm 1 μ M	> 21 (vs. <i>T. cruzi</i>)	[1] [3]

Table 5: Cytotoxicity Profile of **Ravenelin**.

Signaling Pathways

The specific signaling pathways modulated by **Ravenelin** have not yet been fully elucidated. Xanthone derivatives are known to influence various cellular pathways, including those related to inflammation and apoptosis, but direct evidence for **Ravenelin**'s mechanism of action remains an area for future research.[\[2\]](#)

Experimental Protocols and Methodologies

The following sections detail the methodologies used for the isolation and biological characterization of **Ravenelin** as cited in the literature.

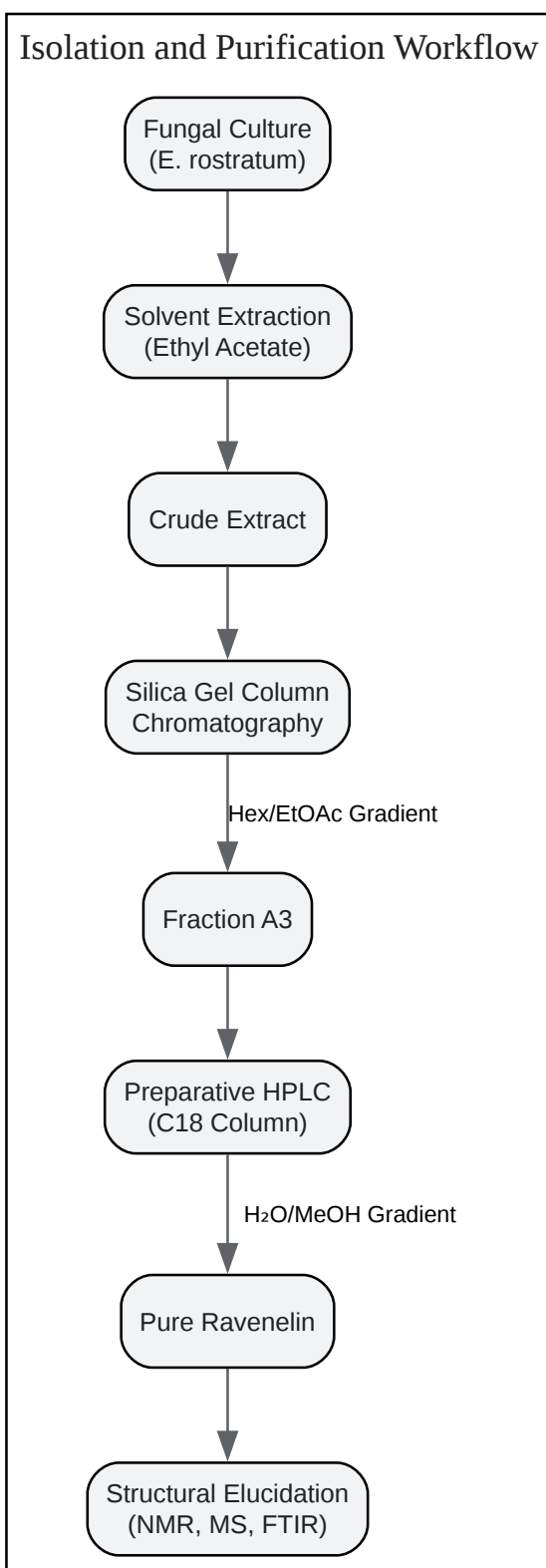
Isolation and Purification of Ravenelin

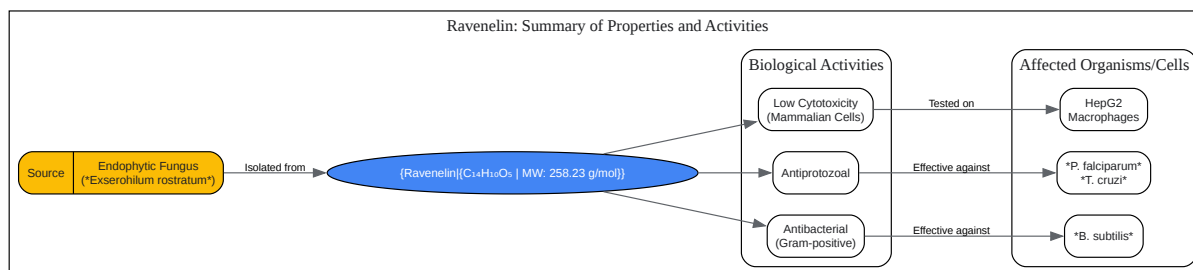
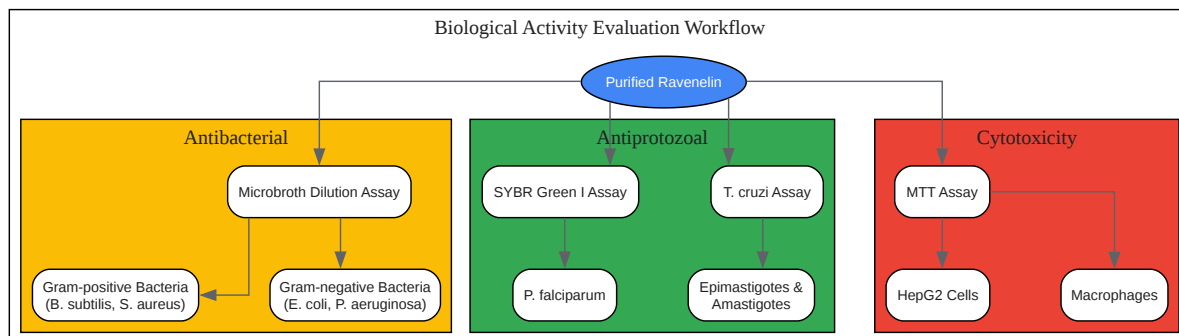
Ravenelin was isolated from the endophytic fungus *Exserohilum rostratum*.[\[1\]](#)[\[3\]](#) The general workflow is outlined below.

- **Fungal Cultivation:** *E. rostratum* is cultivated on a suitable medium (e.g., Potato-Dextrose-Agar) and then scaled up in a liquid broth (e.g., Czapek broth).[\[2\]](#)
- **Extraction:** The fungal biomass is subjected to solvent extraction, typically with ethyl acetate, to obtain a crude extract.[\[3\]](#)
- **Column Chromatography:** The crude extract is fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to

separate compounds based on polarity.^[3]

- Preparative HPLC: The fraction containing **Ravenelin** (identified by TLC) is further purified using preparative High-Performance Liquid Chromatography (HPLC).^{[1][3]}
 - Column: Sunfire™ prep C18 OBD (5 μm, 19 mm × 150 mm).^{[1][3]}
 - Mobile Phase: Gradient elution with H₂O/MeOH (90–100%) over 16 minutes.^{[1][3]}
 - Flow Rate: 9.0 mL/min.^{[1][3]}
 - Detection: Photodiode Array (PDA) detector, monitoring at 254 nm.^{[1][3]}
- Structural Elucidation: The purified compound's structure is confirmed using MS, 1D/2D NMR, and FTIR spectroscopy.^{[1][3]}





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